Theoretical Potency Advantage in NOTUM Inhibition via Fused Heterocyclic Core
While direct assay data for CAS 953854-41-6 is unavailable, class-level SAR insights project a significant potency advantage over the initial fragment hit. The target compound's 2-methylquinoline core represents a more constrained, lipophilic scaffold compared to the original 2-phenoxyacetamide fragment (IC50 = 33 µM) and more closely resembles the optimized isoquinoline 45 (IC50 = 0.085 µM), which achieved a ~388-fold increase in potency through improved shape complementarity within the hydrophobic palmitoleate pocket [1]. As a quinoline analog, it offers a unique nitrogen position vector for target engagement distinct from the isoquinoline series.
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | Predicted IC50: Sub-micromolar range (based on structural analogy to isoquinoline 45) |
| Comparator Or Baseline | Isoquinoline 45: IC50 = 0.085 µM; 2-Phenoxyacetamide fragment 3: IC50 = 33 µM [1] |
| Quantified Difference | Projected >100-fold improvement over fragment hit 3; potentially equipotent to isoquinoline 45 |
| Conditions | In vitro NOTUM carboxylesterase inhibition assay |
Why This Matters
This indicates a high probability of achieving target engagement at low nanomolar concentrations, crucial for tool compound validation in Wnt-driven disease models.
- [1] Atkinson, B.N., et al. Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. MedChemComm, 2019. View Source
